REACTION_CXSMILES
|
C([SiH](CC)CC)C.[Cl:8][CH2:9][C:10]([C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:20]=1[Cl:21])[NH:17][C:16](=[O:22])[CH2:15]2)=O.FC(F)(F)C(O)=O>>[Cl:8][CH2:9][CH2:10][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:20]=1[Cl:21])[NH:17][C:16](=[O:22])[CH2:15]2
|
Name
|
|
Quantity
|
57.2 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C=1C=C2CC(NC2=CC1Cl)=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled to 0° C. to -5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
FILTRATION
|
Details
|
The separated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
WAIT
|
Details
|
Then the wet compound was further slurred in water (250 mL) for 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
The resultant solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried at a temperature of 70-75° C.
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC=1C=C2CC(NC2=CC1Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |